N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phthalazinone core linked to a trifluoromethyl-substituted benzamide, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a benzamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H12F3N3O2 |
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Molecular Weight |
347.29 g/mol |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)11-5-3-4-10(8-11)15(24)21-9-14-12-6-1-2-7-13(12)16(25)23-22-14/h1-8H,9H2,(H,21,24)(H,23,25) |
InChI Key |
ZCPGGRWAHVSLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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